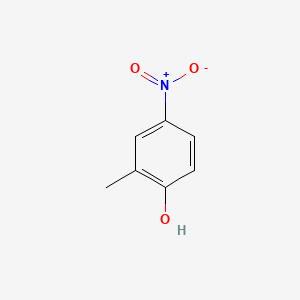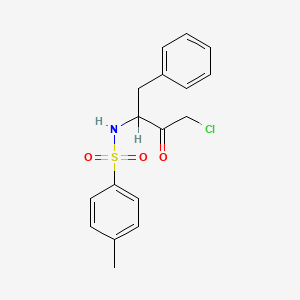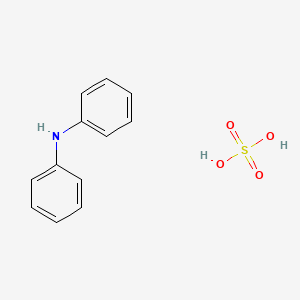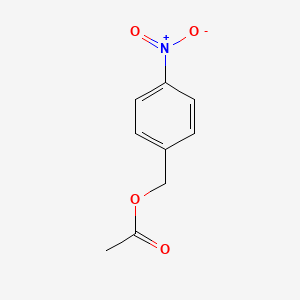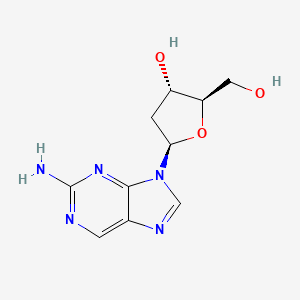
2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE
Overview
Description
2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE, also known as 2-Aminopurine-9-β-D-(2’-deoxy)riboside, is a fluorescent nucleoside used in the role of intersystem crossing . It has a molecular formula of C10H13N5O3 and a molecular weight of 251.24 .
Synthesis Analysis
The enzymatic synthesis of nucleoside analogs catalyzed by nucleoside phosphorylases and 2′-deoxyribosyltransferases (NDTs) has demonstrated to be an efficient alternative to the traditional multistep chemical methods . This process is an efficient option for the synthesis of natural and non-natural nucleosides .Molecular Structure Analysis
The molecular structure of 2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE consists of a purine base attached to a deoxyribose sugar . The purine base contains two amino groups, and the deoxyribose sugar is in the beta configuration .Chemical Reactions Analysis
The 2-aminopurine nucleobase, deoxyriboside, and ribosides are important tools in enzymological studies because of their mutagenicity, fluorescence properties, and the inherent structural homology to adenine and guanine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE include a molecular weight of 251.24 and a molecular formula of C10H13N5O3 .Scientific Research Applications
Tautomerism of Nucleic Acid Bases
Research on the tautomeric equilibria of purine and pyrimidine bases, including analogs like 2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE, reveals significant insights into DNA replication, RNA synthesis, and cellular bioenergetics. Changes in tautomeric states can influence nucleic acid stability and function, potentially affecting gene expression and mutation rates (Person et al., 1989).
Therapeutic Applications of P2 Receptor Antagonists
P2 purinergic receptors, which are activated by extracellular nucleotides like ATP and potentially by analogs such as 2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE, play critical roles in various physiological processes. Antagonists for these receptors are being explored for therapeutic applications in disorders like pain, cancer, and inflammation (Ferreira et al., 2019).
Role in Cancer Metabolism
The study of nucleotide metabolism, to which 2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE contributes, highlights its importance in supporting the uncontrolled growth of tumors. This research offers insights into how purine and pyrimidine metabolism can be targeted for cancer therapy, emphasizing the non-proliferative roles of these pathways (Siddiqui & Ceppi, 2020).
Enhancing Drug Delivery with Nanoparticles
The application of nanoparticles as drug carriers for nucleoside analogs like 2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE is a promising approach to overcome limitations in cancer therapy. Nanoparticles can improve the delivery, efficacy, and pharmacokinetics of drugs, potentially enhancing therapeutic outcomes (Hajdo et al., 2010).
Modulation of Immune Function
Preformed purines and pyrimidines, including analogs like 2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE, play crucial roles in the optimal function of the cellular immune response. These compounds are important for the development and activation of T cells, suggesting a need for nucleotides in immune response modulation (Kulkarni et al., 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3S,5R)-5-(2-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-10-12-2-5-9(14-10)15(4-13-5)8-1-6(17)7(3-16)18-8/h2,4,6-8,16-17H,1,3H2,(H2,11,12,14)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCFUCMAUQBXMT-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=CN=C(N=C32)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=C(N=C32)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,5R)-5-(2-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



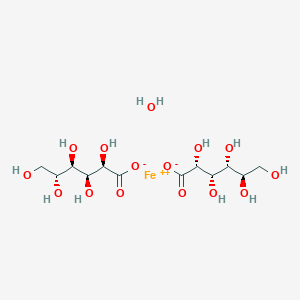
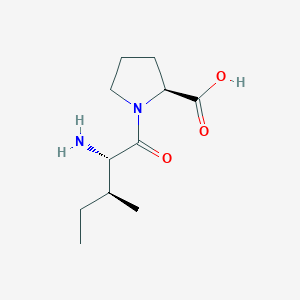
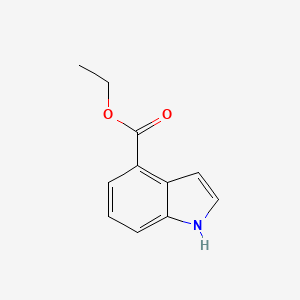
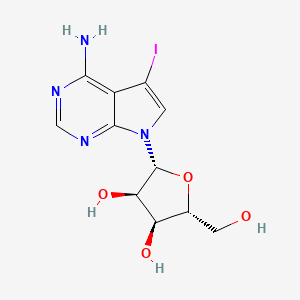
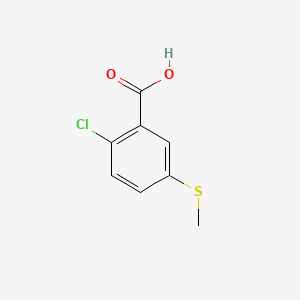
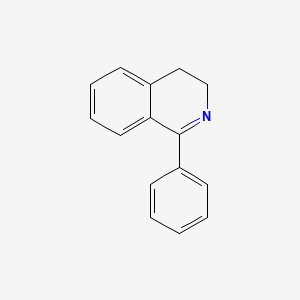
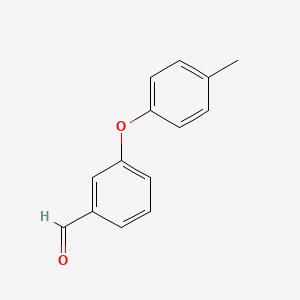
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1582138.png)
![3-Methylbenzo[f]quinoline](/img/structure/B1582139.png)
